1-(2-Prop-2-enylcyclohexen-1-yl)ethanone
Description
1-(2-Prop-2-enylcyclohexen-1-yl)ethanone is an organic compound characterized by an ethanone (acetyl) group attached to a cyclohexene ring substituted with a prop-2-enyl (allyl) moiety at the 2-position. This structure combines the reactivity of the α,β-unsaturated ketone system with the conformational flexibility of the cyclohexene ring. The allyl group may confer electrophilic reactivity, enabling participation in cycloaddition or conjugate addition reactions, while the cyclohexene ring could influence steric and electronic characteristics .
Properties
CAS No. |
132079-97-1 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(2-prop-2-enylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3H,1,4-8H2,2H3 |
InChI Key |
RGJLBCUQQPOKQT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CCCC1)CC=C |
Canonical SMILES |
CC(=O)C1=C(CCCC1)CC=C |
Synonyms |
Ethanone, 1-[2-(2-propenyl)-1-cyclohexen-1-yl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Phenyl Ethanones
Compounds such as 1-(2-propoxyphenyl)ethanone (CAS 7191-38-0) and 1-(2-thienyl)-1-propanone feature aromatic or heteroaromatic rings directly bonded to the ethanone group. Unlike the target compound, these lack the cyclohexene backbone but share ketone functionality, influencing their solubility and spectral properties (e.g., strong IR absorption at ~1700 cm⁻¹ for the carbonyl group) .
JWH-250 (2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone) is another ethanone derivative with a methoxyphenyl and indole substituent.
Cyclohexene and Allyl-Substituted Compounds
(2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone (from ) shares the prop-2-enyl group but incorporates a pyrrolidine ring. This comparison suggests that the allyl group in the target compound may enhance reactivity in Michael additions or Diels-Alder reactions .
Physical and Chemical Properties
A comparative analysis of key properties is outlined below:
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